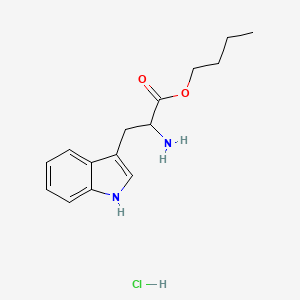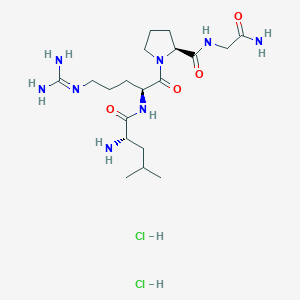
Leu-Arg-Pro-Gly-NH2 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leu-Arg-Pro-Gly-NH2 dihydrochloride is a synthetic peptide fragment derived from the luteinizing hormone-releasing hormone. This compound is known for its role in stimulating the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland . It has a molecular formula of C19H36N8O4 · 2HCl and a molecular weight of 513.46 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Arg-Pro-Gly-NH2 dihydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Leu-Arg-Pro-Gly-NH2 dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Applications De Recherche Scientifique
Leu-Arg-Pro-Gly-NH2 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone secretion and its potential therapeutic applications.
Medicine: Explored as a potential treatment for hormone-related disorders, such as infertility and certain cancers.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of Leu-Arg-Pro-Gly-NH2 dihydrochloride involves its interaction with the gonadotropin-releasing hormone receptor on pituitary gonadotropes. This interaction stimulates the release of luteinizing hormone and follicle-stimulating hormone, which are crucial for reproductive function. The molecular targets include the gonadotropin-releasing hormone receptor and downstream signaling pathways that regulate hormone secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Luteinizing hormone-releasing hormone (GnRH): The parent compound from which Leu-Arg-Pro-Gly-NH2 dihydrochloride is derived.
GnRH analogs: Synthetic derivatives of GnRH, such as leuprolide and goserelin, used in clinical settings for hormone-related therapies.
Uniqueness
This compound is unique due to its specific sequence and modifications, which confer distinct biological activities compared to other GnRH analogs. Its ability to selectively stimulate hormone release makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C19H38Cl2N8O4 |
|---|---|
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H36N8O4.2ClH/c1-11(2)9-12(20)16(29)26-13(5-3-7-24-19(22)23)18(31)27-8-4-6-14(27)17(30)25-10-15(21)28;;/h11-14H,3-10,20H2,1-2H3,(H2,21,28)(H,25,30)(H,26,29)(H4,22,23,24);2*1H/t12-,13-,14-;;/m0../s1 |
Clé InChI |
XHEXAPNKBVBDFX-PAALKQLMSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)N.Cl.Cl |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


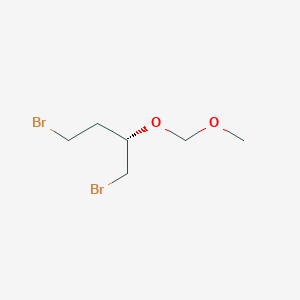

![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
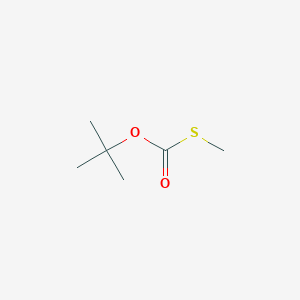
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
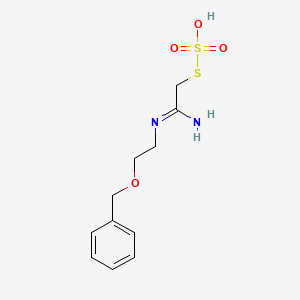

![5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)

![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B13824032.png)
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile](/img/structure/B13824044.png)
![2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline](/img/structure/B13824050.png)
